An In-depth Technical Guide on the Chemical Properties of Triazolo[1,5-a]pyridines, with a Focus on the Elusive Triazolo[1,5-a]pyridin-8-amine
An In-depth Technical Guide on the Chemical Properties of Triazolo[1,5-a]pyridines, with a Focus on the Elusive Triazolo[1,5-a]pyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This is attributed to its unique electronic properties and its ability to act as a bioisostere for other key heterocyles, such as purines. While a significant body of research exists for various substituted triazolo[1,5-a]pyridines, this guide addresses the available information on the specific isomer, Triazolo[1,5-a]pyridin-8-amine (CAS Number: 31052-95-6) , and places it within the broader context of its chemical class.
Despite extensive searches, specific experimental data regarding the physicochemical properties, detailed synthetic protocols, and biological signaling pathways for Triazolo[1,5-a]pyridin-8-amine remains largely unpublished in readily accessible scientific literature. This guide will therefore summarize the known information for this specific compound and supplement it with general characteristics and methodologies applicable to the triazolo[1,5-a]pyridine class, providing a valuable resource for researchers in this field.
Core Chemical Properties of Triazolo[1,5-a]pyridin-8-amine
While specific quantitative data is scarce, the fundamental properties of Triazolo[1,5-a]pyridin-8-amine can be summarized as follows:
| Property | Data | Source |
| Molecular Formula | C₆H₆N₄ | [1][2] |
| Molecular Weight | 134.14 g/mol | [1][2] |
| CAS Number | 31052-95-6 | [1] |
| Structure | A fused triazole and pyridine ring system with an amine group at the 8-position. | Inferred |
| Melting Point | Not available in cited literature. | |
| Boiling Point | Not available in cited literature. | |
| Solubility | Not available in cited literature. |
General Synthesis Strategies for the Triazolo[1,5-a]pyridine Scaffold
The synthesis of the triazolo[1,5-a]pyridine core can be achieved through several established routes. While a specific protocol for the 8-amino derivative is not detailed in the available literature, the following general methods are commonly employed and could be adapted.
A plausible synthetic approach for triazolo[1,5-a]pyridines involves a multi-step sequence starting from a substituted pyridine. This can be visualized as a generalized workflow.
Caption: Generalized synthetic workflow for Triazolo[1,5-a]pyridines.
Key Experimental Protocols for Triazolo[1,5-a]pyridine Synthesis (General)
One common method involves the reaction of 2-aminopyridines with reagents that provide the remaining atoms for the triazole ring, followed by cyclization.
Example Protocol: Synthesis of[1][3]Triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides
This method involves an oxidative N-N bond formation.
Materials:
-
N-(pyridin-2-yl)benzimidamide derivative
-
(Diacetoxyiodo)benzene (PIFA)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the N-(pyridin-2-yl)benzimidamide in DCM.
-
Add PIFA to the solution at room temperature.
-
Stir the reaction mixture for a specified time until completion (monitored by TLC).
-
Quench the reaction and purify the product by column chromatography.
Spectroscopic Characterization of Triazolo[1,5-a]pyridines
Spectroscopic techniques are crucial for the structural elucidation of newly synthesized compounds. While specific spectra for Triazolo[1,5-a]pyridin-8-amine are not publicly available, the following are expected characteristic features for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons on the pyridine and triazole rings would appear in the downfield region (typically δ 7-9 ppm). The protons of the amine group would likely appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.
-
¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range.
Infrared (IR) Spectroscopy:
-
N-H stretching vibrations from the amine group would be expected in the 3300-3500 cm⁻¹ region.
-
C=N and C=C stretching vibrations from the fused ring system would appear in the 1500-1650 cm⁻¹ range.
-
Aromatic C-H stretching is typically observed around 3000-3100 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) corresponding to the exact mass of the molecule would be observed, confirming its molecular formula.
Biological Activity and Signaling Pathways of Triazolo[1,5-a]pyridine Derivatives
While no specific biological targets or signaling pathway involvement has been identified for Triazolo[1,5-a]pyridin-8-amine, the broader class of triazolo[1,5-a]pyridines and related triazolopyrimidines are known to exhibit a range of biological activities, often as inhibitors of key enzymes in signaling cascades.
Derivatives of the triazolo[1,5-a]pyridine and triazolo[1,5-a]pyrimidine scaffolds have been reported to act as inhibitors of various kinases, including Janus kinase 2 (JAK2), and proteins involved in cancer progression like S-phase kinase-associated protein 2 (Skp2).[4][5] Inhibition of these targets can disrupt downstream signaling pathways crucial for cell proliferation and survival.
The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing phosphorylation of substrate proteins and blocking signal transduction.
References
- 1. sharemobile.ie [sharemobile.ie]
- 2. sharemobile.ie [sharemobile.ie]
- 3. Buy [1,2,4]Triazolo[1,5-a]pyrazin-8-amine | 55366-18-2 [smolecule.com]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
